4-Bromoisoquinolin-6-amine
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Overview
Description
4-Bromoisoquinolin-6-amine is a heterocyclic aromatic compound with the molecular formula C9H7BrN2. It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 4th position and an amine group at the 6th position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-6-amine typically involves the cyclization of 2-alkynyl benzyl azides. One efficient method includes the use of palladium-catalyzed reactions. For instance, 2-phenylethynyl benzyl azide can be treated with palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale palladium-catalyzed cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted isoquinolines.
Oxidation Products: Oxidized derivatives of isoquinoline.
Reduction Products: Reduced forms of the amine group, potentially leading to secondary or tertiary amines.
Scientific Research Applications
4-Bromoisoquinolin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromoisoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, influencing biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical processes.
Comparison with Similar Compounds
4-Bromoisoquinoline: Lacks the amine group at the 6th position.
6-Aminoisoquinoline: Lacks the bromine atom at the 4th position.
4-Chloroisoquinolin-6-amine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 4-Bromoisoquinolin-6-amine is unique due to the combined presence of both the bromine atom and the amine group, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-bromoisoquinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNYEIURLNAUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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